molecular formula C9H11ClN2O3 B13507545 methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride

methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride

Cat. No.: B13507545
M. Wt: 230.65 g/mol
InChI Key: UDAWXMDCGBIHPV-UHFFFAOYSA-N
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Description

Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride is a chemical compound with the molecular formula C9H10N2O3·HCl. It is a derivative of pyrido[3,2-b][1,4]oxazine, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure.

Preparation Methods

The synthesis of methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with formaldehyde and methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the compound and ensure high yield and purity .

Chemical Reactions Analysis

Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .

Properties

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate;hydrochloride

InChI

InChI=1S/C9H10N2O3.ClH/c1-13-9(12)6-4-7-8(11-5-6)10-2-3-14-7;/h4-5H,2-3H2,1H3,(H,10,11);1H

InChI Key

UDAWXMDCGBIHPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(NCCO2)N=C1.Cl

Origin of Product

United States

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